

Application Notes and Protocols for Metabolite Identification Studies Using Balsalazide-d4

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Compound of Interest

Compound Name: *Balsalazide-d4*

Cat. No.: *B10783269*

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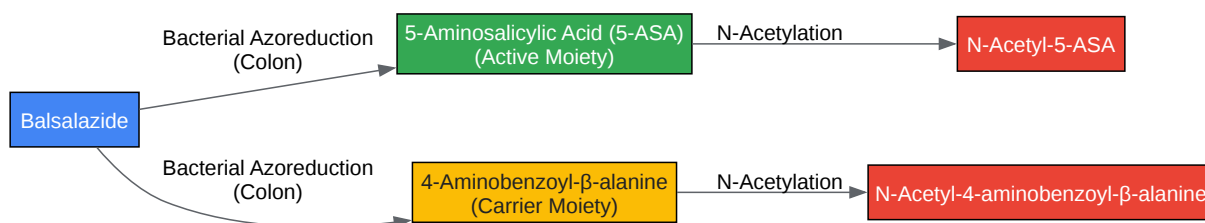
Introduction

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent used in the treatment of inflammatory bowel disease.[1] It is designed for targeted delivery to the colon, where it is metabolized by bacterial azoreductases into the active drug, 5-ASA, and an inert carrier molecule, 4-aminobenzoyl- β -alanine.[2][3] Understanding the metabolic fate of Balsalazide is crucial for optimizing its therapeutic efficacy and safety. Stable isotope-labeled compounds, such as **Balsalazide-d4**, are invaluable tools in metabolite identification and quantification studies. This document provides detailed application notes and protocols for the use of **Balsalazide-d4** in such studies, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Balsalazide-d4 serves as an ideal internal standard for the quantification of Balsalazide and its metabolites.[4] Its chemical properties are nearly identical to the unlabeled drug, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation in mass spectrometric analysis.[5]

Metabolic Pathway of Balsalazide

Balsalazide undergoes a primary metabolic conversion in the colon. The azo bond is cleaved by bacterial azoreductases, releasing 5-ASA and 4-aminobenzoyl- β -alanine. Both of these primary metabolites can then be further metabolized via N-acetylation in the intestinal mucosa and liver.[6]



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Caption: Metabolic pathway of Balsalazide.

Data Presentation: Pharmacokinetics of Balsalazide and its Metabolites

The following tables summarize the pharmacokinetic parameters of Balsalazide and its key metabolites in healthy subjects. These tables provide a clear and structured overview for easy comparison.

Table 1: Plasma Pharmacokinetics of Balsalazide and its Key Metabolites Following a Single 2.25 g Dose Under Fasting Conditions.[7]

Analyte	C _{max} (mcg/mL) (Mean ± SD)	AUC _{last} (mcg·hr/mL) (Mean ± SD)	T _{max} (h) (Mean ± SD)
Balsalazide	0.88 ± 0.39	1.35 ± 0.73	0.8 ± 0.85
5-ASA	0.44 ± 0.43	2.59 ± 1.46	8.2 ± 1.98
N-Ac-5-ASA	1.83 ± 0.81	17.8 ± 8.14	9.9 ± 2.49

Table 2: Urinary Excretion of Balsalazide and its Metabolites Following a Single 2.25 g Dose Under Fasting Conditions.[2]

Analyte	Mean Urinary Recovery (%)
Balsalazide	0.20
5-ASA	0.22
N-Ac-5-ASA	10.2

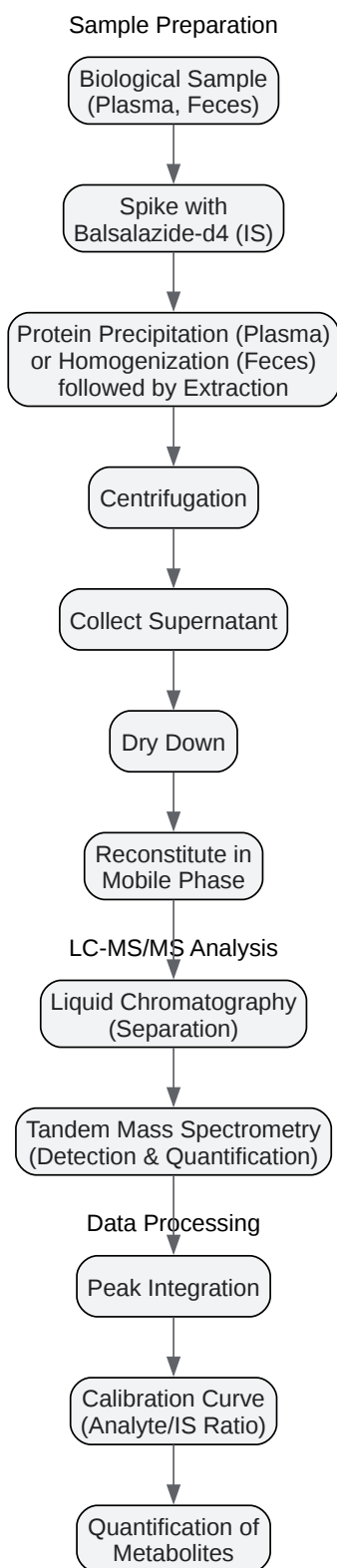
Table 3: Steady-State Pharmacokinetic Parameters of Balsalazide and its Metabolites After Repeated Doses of 3.3 g Every 12 Hours.[6]

Analyte	Terminal Half-life (h)	Mean % of Dose Excreted in Urine over 12h
Balsalazide	1.9	0.16
5-ASA	9.5	4.6
N-Ac-5-ASA	10.5	15.6
4-ABA	-	0.40
N-Ac-4-ABA	-	1.8

Experimental Protocols

A validated LC-MS/MS method is essential for the simultaneous quantification of Balsalazide and its metabolites. **Balsalazide-d4** is used as an internal standard to correct for matrix effects and variations in extraction and ionization.

Experimental Workflow



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Caption: Experimental workflow for metabolite analysis.

Sample Preparation

a) Plasma Samples

- Thaw frozen plasma samples on ice.
- To 100 μL of plasma, add 10 μL of **Balsalazide-d4** internal standard (IS) working solution (concentration to be optimized based on expected analyte levels).
- Vortex briefly to mix.
- Add 300 μL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the initial mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b) Fecal Samples

- Lyophilize fecal samples to a constant weight.
- Weigh 50 mg of the lyophilized sample.
- Add 1 mL of cold methanol/water (4:1, v/v) containing 10 μL of **Balsalazide-d4** IS working solution.
- Homogenize the sample using a bead beater for 5 minutes.
- Sonicate for 10 minutes in an ice bath.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.

- Filter the supernatant through a 0.22 μm syringe filter.
- Evaporate the filtrate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the initial mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography Conditions

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5-95% B
 - 8-10 min: 95% B
 - 10-10.1 min: 95-5% B
 - 10.1-12 min: 5% B (re-equilibration)

b) Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), positive mode

- Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are proposed and should be optimized for the specific instrument used.

Table 4: Proposed MRM Transitions for Balsalazide and its Metabolites.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Balsalazide	358.1	153.1	Optimize (e.g., 25)
Balsalazide-d4	362.1	157.1	Optimize (e.g., 25)
5-ASA	154.1	108.1	Optimize (e.g., 20)
N-Ac-5-ASA	196.1	154.1	Optimize (e.g., 15)
4-ABA	207.1	120.1	Optimize (e.g., 22)
N-Ac-4-ABA	249.1	162.1	Optimize (e.g., 18)

Data Analysis and Quantification

- Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard (**Balsalazide-d4**).
- Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of Balsalazide, 5-ASA, N-Ac-5-ASA, 4-ABA, and N-Ac-4-ABA into a blank matrix (e.g., drug-free plasma or fecal extract). Add a constant concentration of **Balsalazide-d4** to each standard.
- Ratio Calculation: Calculate the peak area ratio of each analyte to the internal standard for each calibration standard and unknown sample.
- Regression Analysis: Construct a calibration curve by plotting the analyte/IS peak area ratio against the analyte concentration. Use a linear regression model with appropriate weighting.
- Quantification: Determine the concentration of each metabolite in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Conclusion

The use of **Balsalazide-d4** as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the identification and quantification of Balsalazide and its metabolites in biological matrices. The detailed protocols and data presentation guidelines provided in this document are intended to assist researchers in designing and executing comprehensive metabolite identification studies, ultimately contributing to a better understanding of the pharmacology of Balsalazide.

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